molecular formula C23H21N3OS B11121280 2-[4-(2-methylpropyl)phenyl]-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide

2-[4-(2-methylpropyl)phenyl]-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide

Cat. No.: B11121280
M. Wt: 387.5 g/mol
InChI Key: NIBWNXPKNBPMNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-methylpropyl)phenyl]-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide is a complex organic compound that features a quinoline core substituted with a thiazole ring and an isobutylphenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-methylpropyl)phenyl]-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the quinoline-4-carboxylic acid, which undergoes amide formation with 2-aminothiazole under dehydrating conditions. The isobutylphenyl group can be introduced via Friedel-Crafts alkylation using isobutyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-methylpropyl)phenyl]-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline and thiazole derivatives.

Scientific Research Applications

2-[4-(2-methylpropyl)phenyl]-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-[4-(2-methylpropyl)phenyl]-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA, affecting gene expression and cellular processes. The isobutylphenyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of the thiazole ring, quinoline core, and isobutylphenyl group in This compound provides it with distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H21N3OS

Molecular Weight

387.5 g/mol

IUPAC Name

2-[4-(2-methylpropyl)phenyl]-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C23H21N3OS/c1-15(2)13-16-7-9-17(10-8-16)21-14-19(18-5-3-4-6-20(18)25-21)22(27)26-23-24-11-12-28-23/h3-12,14-15H,13H2,1-2H3,(H,24,26,27)

InChI Key

NIBWNXPKNBPMNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.